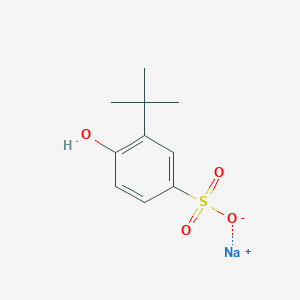

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium is a chemical compound with the molecular formula C10H13NaO4S and a molecular weight of 252.26 g/mol . This compound is known for its unique combination of properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium typically involves the sulfonation of 3-t-Butyl-4-hydroxybenzene. The reaction is carried out under controlled conditions using sulfuric acid or its derivatives as sulfonating agents . The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the sulfonation and neutralization steps .

化学反応の分析

2.1. Acid-Base Reactions

-

The sulfonic acid group (−SO3H) is strongly acidic (pKa ~1–2), while the phenolic hydroxyl (−OH) is weakly acidic (pKa ~10).

-

Proton exchange : Reacts with bases (e.g., NaOH) to form salts or with acids to regenerate the sulfonic acid form.

2.2. Esterification

The sulfonate group can participate in esterification under acidic conditions :

NaTBHS+R OHH+R O SO2−C6H3( t Bu)(OH)+Na+

2.3. Substitution Reactions

-

Electrophilic substitution : The tert-butyl group directs electrophiles to the ortho and para positions relative to the hydroxyl group.

-

Halogenation : Reacts with bromine in acetic acid to form 3-t-butyl-4-hydroxy-5-bromobenzenesulfonic acid sodium.

Antioxidant Mechanisms

NaTBHS inhibits oxidative chain reactions via:

-

Radical scavenging :

Ar OH+ROO⋅→Ar O⋅+ROOH-

The phenoxy radical (Ar O⋅) is stabilized by resonance and the electron-donating tert-butyl group.

-

-

Metal chelation : Binds transition metals (e.g., Fe³⁺), preventing Fenton reactions .

Experimental data :

Thermal and Oxidative Stability

-

Thermal decomposition : Begins at 220°C, releasing SO₃ and tert-butylene.

-

Stability in solution : Stable in aqueous NaOH (pH 8–12) but hydrolyzes in strong acids (pH <2).

科学的研究の応用

3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium, also known as sodium 3-tert-butyl-4-hydroxybenzenesulfonate, is an organosulfur compound with a sulfonic acid group and a tert-butyl group attached to a benzene ring. It is classified as an antioxidant and is used in various chemical reactions due to its functional groups.

Applications

3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium has potential applications in various scientific fields.

Antioxidant Properties:

- The compound is known for its antioxidant properties . It can effectively inhibit oxidative stress markers in biological systems.

- The antioxidant mechanism involves the formation of stable phenoxy radicals that do not propagate further oxidation processes, effectively mitigating lipid peroxidation.

Synthesis:

- 3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium can be synthesized through the sulfonation of 2-tert-butylphenol with sulfuric acid, followed by neutralization with sodium hydroxide or sodium bicarbonate to yield the sodium salt form.

- The reaction conditions for the sulfonation typically require careful temperature control to prevent decomposition of the reactants. The yield and purity of the product can be enhanced through recrystallization from suitable solvents, such as ethanol.

Reactions:

- 3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium can participate in various chemical reactions due to its functional groups.

作用機序

The mechanism of action of 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the sulfonic acid group enhances its solubility and reactivity. These interactions can modulate enzymatic activity and protein functions, leading to various biological effects .

類似化合物との比較

Similar Compounds

4-Hydroxybenzenesulfonic acid sodium: Lacks the t-butyl group, resulting in different reactivity and solubility properties.

3-t-Butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a sulfonic acid group, affecting its chemical behavior and applications.

Uniqueness

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium is unique due to the presence of both the t-butyl and sulfonic acid groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .

生物活性

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium, also known as sodium 3-tert-butyl-4-hydroxybenzenesulfonate, is an organosulfur compound with significant biological activity, particularly noted for its antioxidant properties. This article reviews the compound's biological activities, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a sulfonic acid group and a tert-butyl group attached to a benzene ring, which contributes to its chemical reactivity and biological functions. The synthesis typically involves the sulfonation of 2-tert-butylphenol using sulfuric acid, followed by neutralization with sodium hydroxide or sodium bicarbonate to yield the sodium salt form. The reaction conditions require careful temperature control to ensure optimal yield and purity.

Antioxidant Activity

Mechanism of Action:

The primary biological activity of this compound is its role as an antioxidant. It acts by donating hydrogen atoms from its hydroxyl group, thus neutralizing free radicals and preventing oxidative stress in biological systems. The formation of stable phenoxy radicals is crucial in this process, as these radicals do not propagate further oxidation reactions, effectively mitigating lipid peroxidation.

Research Findings:

Experimental studies have demonstrated that this compound inhibits markers of oxidative stress in various biological models. For instance, it has shown effectiveness in reducing lipid peroxidation levels in mouse brain homogenates and other cellular systems .

Biological Applications

This compound has potential applications across various fields:

- Pharmaceuticals: Due to its antioxidant properties, it may be utilized in formulations aimed at reducing oxidative damage associated with diseases such as Alzheimer’s and cardiovascular disorders.

- Food Industry: Its ability to inhibit oxidation makes it a candidate for use as a food preservative.

- Cosmetics: The compound can be incorporated into skincare products for its protective effects against oxidative stress from environmental factors.

Case Studies

-

Oxidative Stress Reduction:

A study evaluated the effects of 3-t-butyl-4-hydroxybenzenesulfonic acid sodium on oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its protective role against oxidative damage . -

Inhibition of Enzymatic Activity:

In another study, the compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It exhibited moderate inhibitory activity, indicating potential implications for neuroprotective applications .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. It is generally considered to have low toxicity; however, further investigations are necessary to fully understand its long-term effects and environmental impact. The predicted bioaccumulation potential is low due to its ionizable nature, which affects its environmental behavior .

Summary Table of Biological Activities

特性

IUPAC Name |

sodium;3-tert-butyl-4-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYFCCIYWGDCGI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。